molecular formula C12H14O2 B2832573 2-(1-m-Tolylcyclopropyl)acetic acid CAS No. 1226409-98-8

2-(1-m-Tolylcyclopropyl)acetic acid

Cat. No.: B2832573
CAS No.: 1226409-98-8
M. Wt: 190.242
InChI Key: YRLSGMBNXPVYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-m-Tolylcyclopropyl)acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an acetic acid moiety, with a tolyl group (a methyl-substituted phenyl group) attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-m-Tolylcyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. One common method involves the reaction of m-tolylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of a catalyst, such as copper(I) chloride, and are carried out under an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-m-Tolylcyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of m-tolylcyclopropyl ketone or m-tolylcyclopropylcarboxylic acid.

    Reduction: Formation of 2-(1-m-Tolylcyclopropyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(1-m-Tolylcyclopropyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-m-Tolylcyclopropyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and binding affinity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenylcyclopropyl)acetic acid: Similar structure but with a phenyl group instead of a tolyl group.

    2-(1-Cyclohexylcyclopropyl)acetic acid: Contains a cyclohexyl group instead of a tolyl group.

    2-(1-Benzylcyclopropyl)acetic acid: Features a benzyl group in place of the tolyl group.

Uniqueness

2-(1-m-Tolylcyclopropyl)acetic acid is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. The methyl group on the aromatic ring can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-(3-methylphenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-3-2-4-10(7-9)12(5-6-12)8-11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLSGMBNXPVYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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